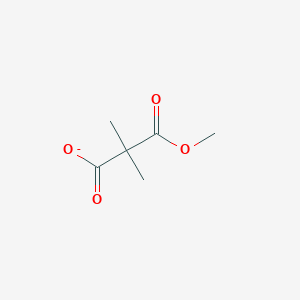
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester, also known as methyl malonate, is an organic compound with the molecular formula C5H8O4. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of propanedioic acid, dimethyl-, monomethyl ester involves the continuous esterification process, where malonic acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce malonic acid and methanol in the presence of a strong acid or base.
Alkylation: The compound can undergo alkylation reactions with alkyl halides to form substituted malonic esters.
Decarboxylation: Upon heating, the ester can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Alkylation: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium ethoxide).
Decarboxylation: Heating the ester to high temperatures (e.g., 150-200°C).
Major Products
Hydrolysis: Malonic acid and methanol.
Alkylation: Substituted malonic esters.
Decarboxylation: Acetic acid and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and as an intermediate in the production of drugs.
Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, dimethyl-, monomethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of malonic acid and methanol. In alkylation reactions, the ester enolate formed in the presence of a strong base reacts with alkyl halides to produce substituted malonic esters. During decarboxylation, the ester undergoes thermal decomposition to yield acetic acid and carbon dioxide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid, dimethyl ester:
Propanedioic acid, diethyl ester:
Uniqueness
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester is unique due to its single ester group, which provides distinct reactivity compared to its diester counterparts. This unique structure allows for selective reactions and applications in organic synthesis that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C6H9O4- |
|---|---|
Molekulargewicht |
145.13 g/mol |
IUPAC-Name |
3-methoxy-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8)/p-1 |
InChI-Schlüssel |
ZFYWXMJNWOVLMZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C(=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















